molecular formula C24H24N6O3 B2805376 8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione CAS No. 921540-77-4

8-(4-Ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione

Cat. No. B2805376
CAS RN: 921540-77-4
M. Wt: 444.495
InChI Key: PPXPONIDZMRBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely belongs to the class of compounds known as purines, which are aromatic organic compounds containing a pyrimidine ring fused to an imidazole ring . The ethoxyphenyl and methylphenyl groups suggest the presence of phenyl rings, which are a type of aromatic hydrocarbon .


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions. For instance, the formation of the purine ring system might involve a Traube purine synthesis . The attachment of the ethoxyphenyl and methylphenyl groups would likely involve electrophilic aromatic substitution or a similar reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The purine portion of the molecule would have a planar, aromatic structure. The ethoxyphenyl and methylphenyl groups would add additional complexity to the molecule’s structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the aromatic rings, the types of functional groups present, and the overall size and shape of the molecule .

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazole derivatives are pivotal in the development of new drugs due to their broad range of biological activities. These compounds have been explored for anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, along with activities against several neglected diseases. Novel triazoles, including the 1,2,4-triazole derivatives, have been synthesized and evaluated across multiple biological targets, underscoring their versatility and potential in therapeutic applications (Ferreira et al., 2013).

Material Science and Corrosion Inhibition

In material science, triazole derivatives have shown efficacy as corrosion inhibitors for metals and alloys in aggressive environments. Particularly, 1,2,3-triazole compounds have been highlighted for their role in protecting steel, copper, iron, and aluminum surfaces from corrosion, offering environmentally friendly and efficient solutions for extending the life span of materials in various industrial applications (Hrimla et al., 2021).

Antimicrobial and Antifungal Applications

The antimicrobial and antifungal activities of triazole derivatives have been extensively documented, showcasing their potential in addressing the urgent need for new therapeutic agents against resistant strains of bacteria and fungi. These compounds' ability to inhibit critical enzymes and disrupt cellular processes in pathogens makes them promising candidates for developing new antimicrobial and antifungal medications (Kazeminejad et al., 2022).

Anticancer Research

Triazole derivatives have also been investigated for their anticancer properties, with several studies highlighting their potential in targeting various cancer cells. The unique ability of triazole-containing hybrids to exhibit dual or multiple mechanisms of action against cancer cells opens new avenues for anticancer therapy, particularly in drug-resistant cases (Xu et al., 2019).

properties

IUPAC Name

8-(4-ethoxyphenyl)-1,3-dimethyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3/c1-5-33-18-11-9-17(10-12-18)20-25-26-23-29(14-16-8-6-7-15(2)13-16)19-21(30(20)23)27(3)24(32)28(4)22(19)31/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXPONIDZMRBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3N2C4=C(N3CC5=CC=CC(=C5)C)C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16801873

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.